2,6-Dichloro-4-methanesulfonylbenzoic acid

Pharmaceutical Analysis Impurity Profiling Hedgehog Pathway Inhibitor

Procure exclusively as Vismodegib Impurity 1 reference standard for regulatory analytical workflows. The unique 2,6-dichloro-4-methanesulfonyl substitution pattern governs chromatographic retention, MS ionization, and method specificity per ICH Q2(R1). Substitution with regioisomers (e.g., 2,6-dichloro-3-methanesulfonyl, CAS 1094404-69-9) or non-chlorinated analogs invalidates impurity assays and ANDA compliance. Essential for HPLC-UV/LC-MS/MS system suitability, RRF determination, forced degradation studies, and batch release testing.

Molecular Formula C8H6Cl2O4S
Molecular Weight 269.1 g/mol
CAS No. 1121585-09-8
Cat. No. B1418084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methanesulfonylbenzoic acid
CAS1121585-09-8
Molecular FormulaC8H6Cl2O4S
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C(=C1)Cl)C(=O)O)Cl
InChIInChI=1S/C8H6Cl2O4S/c1-15(13,14)4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
InChIKeyNHCGKUSJQYWQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-methanesulfonylbenzoic Acid (CAS 1121585-09-8): Baseline Procurement Profile for Vismodegib Impurity Control


2,6-Dichloro-4-methanesulfonylbenzoic acid (CAS 1121585-09-8), also designated as 2,6-dichloro-4-(methylsulfonyl)benzoic acid [1], is a synthetic aromatic compound with the molecular formula C₈H₆Cl₂O₄S and a molecular weight of 269.1 g/mol . Structurally, it is a benzoic acid derivative featuring two chlorine substituents at the 2- and 6-positions and a methanesulfonyl group at the 4-position . This specific substitution pattern distinguishes it from other regioisomers and mono-functionalized analogs. The compound's primary documented industrial and regulatory significance lies in its established role as Vismodegib Impurity 1, a designated pharmaceutical impurity reference standard for the Smoothened (SMO) receptor antagonist Vismodegib [2]. As such, it is routinely procured for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production [2]. The compound is commercially available from research chemical suppliers in purities of at least 95-96% .

2,6-Dichloro-4-methanesulfonylbenzoic Acid Procurement: Why Regioisomers and Mono-Functionalized Analogs Cannot Be Substituted


Generic substitution of 2,6-dichloro-4-methanesulfonylbenzoic acid is strictly prohibited in regulated analytical workflows due to fundamental differences in molecular structure that translate to non-identical physicochemical properties and chromatographic behavior. The target compound's unique substitution pattern—2,6-dichloro combined with 4-methanesulfonyl—confers a specific molecular weight (269.1 g/mol) and polar surface area distinct from its closest available analogs [1]. The 2,6-dichloro-3-methanesulfonyl regioisomer (CAS 1094404-69-9) possesses the identical molecular formula but differs in the spatial orientation of the sulfonyl group, resulting in altered retention time and ionization efficiency in LC-MS methods [2]. The 2,4-dichloro-5-methanesulfonyl variant (CAS 51521-75-6) similarly diverges in substitution geometry, precluding its use as a direct reference standard in validated impurity assays . Furthermore, non-chlorinated analogs such as 4-(methylsulfonyl)benzoic acid (CAS 4052-30-6) differ by approximately 69 g/mol in molecular weight and lack the electron-withdrawing ortho-chloro substituents that influence the compound's acidity and reactivity . For procurement officers and analytical scientists supporting Vismodegib ANDA filings, substitution with any of these alternatives would invalidate method specificity and regulatory compliance, as impurity identification must match the exact chemical structure specified in pharmacopeial monographs and regulatory dossiers [3].

2,6-Dichloro-4-methanesulfonylbenzoic Acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Regiochemical Identity Confirmation for Vismodegib Impurity 1 Reference Standard

This compound is unambiguously designated as 'Vismodegib Impurity 1' in regulatory and pharmacopeial contexts [1]. While the 3-substituted regioisomer (2,6-dichloro-3-methanesulfonylbenzoic acid, CAS 1094404-69-9) and the 2,4-dichloro-5-substituted analog (CAS 51521-75-6) share the identical molecular formula (C₈H₆Cl₂O₄S, MW 269.1), only the 4-methanesulfonyl derivative corresponds to the validated impurity structure of the commercial drug Vismodegib [2]. No other regioisomer carries this specific impurity designation.

Pharmaceutical Analysis Impurity Profiling Hedgehog Pathway Inhibitor

Molecular Weight Differentiation from Non-Chlorinated Parent Scaffold

The presence of two ortho-chloro substituents in 2,6-dichloro-4-methanesulfonylbenzoic acid (MW 269.1 g/mol) increases the molecular weight by 68.9 g/mol (34.4%) relative to the non-chlorinated parent 4-(methylsulfonyl)benzoic acid (MW 200.21 g/mol, CAS 4052-30-6) . This substantial mass difference yields distinct m/z signals in mass spectrometry and markedly different retention behavior in reversed-phase chromatography due to the combined effect of increased molecular weight and enhanced lipophilicity imparted by the chlorine atoms .

Physicochemical Characterization LC-MS Method Development Mass Spectrometry

Enhanced Lipophilicity and Altered Chromatographic Retention via Ortho-Chloro Substitution

The 2,6-dichloro substitution pattern in the target compound significantly increases lipophilicity compared to the non-chlorinated 4-(methylsulfonyl)benzoic acid scaffold. Based on structure-property relationships established for chlorinated benzoic acid derivatives, the addition of two ortho-chloro atoms typically elevates the calculated logP (ClogP) value by approximately 1.0 to 1.5 units relative to the parent acid [1]. This increased lipophilicity directly translates to longer retention times on standard reversed-phase C18 HPLC columns, a critical differentiation parameter for impurity profiling methods where baseline separation from the API and other process-related impurities is mandatory [2].

Chromatographic Separation Lipophilicity Method Validation

Supply Chain Differentiation: Certified Reference Standard Availability for Regulatory Compliance

2,6-Dichloro-4-methanesulfonylbenzoic acid is commercially supplied as a fully characterized reference standard under ISO 17034 accreditation with detailed Certificates of Analysis (CoA) that meet ICH Q3A/Q3B impurity qualification requirements . In contrast, the 2,6-dichloro-3-methanesulfonyl regioisomer and the 2,4-dichloro-5-methanesulfonyl analog are typically offered only as building blocks or research-grade chemicals without the same level of regulatory-facing characterization, and neither carries a Vismodegib impurity designation [1]. The target compound is explicitly listed in impurity catalogues for Vismodegib analytical method development and ANDA submissions, whereas the regioisomers are not .

Regulatory Compliance ANDA Submission Reference Standards

Distinct Hydrogen Bonding Profile Influencing Acidic Character and Solubility

The 2,6-dichloro substitution pattern exerts a steric and electronic influence on the carboxylic acid moiety that differentiates this compound from non-chlorinated and differently chlorinated analogs. Ortho-chloro substituents introduce steric hindrance that can reduce intermolecular hydrogen bonding in the solid state and alter the pKa of the carboxylic acid group through inductive electron withdrawal [1]. While the non-chlorinated 4-(methylsulfonyl)benzoic acid exhibits a melting point of 270-275 °C , the introduction of two ortho-chloro atoms in the target compound is expected to depress the melting point and modify solubility in organic solvents, parameters that directly impact sample preparation protocols for analytical methods [1].

Physicochemical Characterization Solubility Method Development

2,6-Dichloro-4-methanesulfonylbenzoic Acid: Validated Application Scenarios for Analytical and Quality Control Laboratories


Pharmaceutical Impurity Reference Standard for Vismodegib Analytical Method Validation

This compound serves as the definitive reference standard for Vismodegib Impurity 1 in the development and validation of HPLC-UV and LC-MS/MS methods used to quantify related substances in Vismodegib drug substance and finished drug product. Its exclusive regulatory designation [1] and availability as an ISO 17034-certified reference material make it essential for establishing system suitability parameters, determining relative response factors (RRF), and validating method specificity and linearity per ICH Q2(R1) guidelines. Procurement of this exact CAS number is non-negotiable for ANDA submissions referencing Vismodegib.

Quality Control Release and Stability Testing for Vismodegib Commercial Batches

Quality control laboratories supporting Vismodegib manufacturing require this compound to prepare impurity marker solutions and system suitability mixtures for batch release testing and ongoing stability studies. The distinct chromatographic retention behavior conferred by its 2,6-dichloro-4-methanesulfonyl substitution pattern enables baseline separation from the Vismodegib API and other process impurities under validated method conditions [2]. Its differentiated molecular weight (269.1 g/mol) and lipophilicity ensure unambiguous identification and quantification in routine QC workflows.

Forced Degradation Studies to Establish Vismodegib Impurity Fate and Degradation Pathways

During pharmaceutical development, forced degradation studies (stress testing) are conducted to identify potential degradation products of Vismodegib. This compound is used as an authentic reference marker to confirm whether 2,6-dichloro-4-methanesulfonylbenzoic acid forms under oxidative, thermal, or hydrolytic stress conditions. Its precise molecular weight [3] and predicted chromatographic retention enable definitive assignment of unknown degradation peaks via spiking experiments and LC-MS comparison.

Building Block for Synthesis of Chlorinated Methanesulfonylbenzamide Derivatives

Beyond its role as an impurity standard, this compound functions as a versatile building block or synthetic intermediate in medicinal chemistry and agrochemical research programs exploring structure-activity relationships (SAR) of halogenated aryl sulfones . The carboxylic acid handle allows for facile coupling via amide bond formation, while the 2,6-dichloro-4-methanesulfonyl aromatic core provides a distinctive pharmacophore characterized by enhanced lipophilicity and altered electronic properties relative to non-chlorinated or differently substituted analogs. Researchers procuring this scaffold gain access to a substitution pattern that is not readily accessible from commercially available alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-methanesulfonylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.